Welcome to the BenchChem Online Store!
molecular formula C10H14NOP B2559849 4-Phenyl-1,4lambda5-azaphosphinan-4-one CAS No. 945460-44-6

4-Phenyl-1,4lambda5-azaphosphinan-4-one

Cat. No. B2559849
M. Wt: 195.202
InChI Key: GBGBYLHZZQIYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08067395B2

Procedure details

To a 500 mL round-bottom flask was added 4-phenyl-[1,4]azaphosphinane 4-oxide hydrochloride salt (5.91 g, 25.6 mmole), MP-carbonate resin (20 g, 2.9 mmole/g), and water (200 mL). The flask was sealed with a plastic stopper and placed on an orbital shaker for 12 hours. The resin was then removed by filtration with though a glass frit, and washed with water (40 mL) to provide 4-phenyl-[1,4]azaphosphinane 4-oxide free-base as an aqueous solution.
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([P:8]2(=[O:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[NH+](CC)CC.CC[NH+](CC)CC.C([O-])([O-])=O>O>[C:2]1([P:8]2(=[O:14])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5.91 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)P1(CCNCC1)=O
Name
Quantity
20 g
Type
reactant
Smiles
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed with a plastic stopper
CUSTOM
Type
CUSTOM
Details
The resin was then removed by filtration with though a glass frit
WASH
Type
WASH
Details
washed with water (40 mL)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P1(CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.